Pyridin-2-yl(pyridin-3-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of various pyridin-3-yl methanone derivatives has been explored in several studies. In one approach, a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were synthesized and evaluated for their antimicrobial properties . Another study reported a convenient three-step procedure for synthesizing 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones, indicating the versatility of pyridin-3-yl methanones in synthesizing heterocyclic compounds . Additionally, a one-pot condensation of aryl/heteroaryl β-enaminones with ammonium acetate in the presence of CeCl3·7H2O–NaI led to the formation of novel (aryl/heteroaryl)(6-(aryl/heteroaryl)pyridin-3-yl)methanones . These methods demonstrate the diverse synthetic routes available for creating pyridin-3-yl methanone derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyridin-3-yl methanone derivatives has been characterized using various spectroscopic techniques. For instance, the structure of (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data . In another study, the crystal and molecular structure of a chloropyridin-3-yl methanone derivative was analyzed using X-ray diffraction (XRD), revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of pyridin-3-yl methanone derivatives has been explored in the context of their antimicrobial activities. Compounds such as [2-(4-nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone showed significant antimycobacterial activity, comparable to standard drugs like ciprofloxacin and ethambutol . This suggests that the functional groups attached to the pyridin-3-yl methanone core can significantly influence the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-3-yl methanone derivatives, such as dipole moment (mu), log of octanol-water partition coefficient (logP), and second-order molecular connectivity index ((2)chi), have been correlated with their antimicrobial activity through QSAR evaluation . These properties are crucial in determining the compound's bioavailability and interaction with biological targets.
Scientific Research Applications
Field
Application
Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . Synthetic methods for these compounds have gained extensive attention in recent years .
Method
An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
Results
The study concluded that water participates in the oxidation process, and it is the single oxygen source in this transformation . The current work provides new insights for water-involving oxidation reactions .
Application in Medicinal Chemistry
Field
Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Method
The study involved the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Results
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Application in Heterocyclic Chemistry
Field
Application
Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .
Method
An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
Results
The study concluded that water participates in the oxidation process, and it is the single oxygen source in this transformation . The current work provides new insights for water-involving oxidation reactions .
Application in Antibacterial Research
Field
Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Method
Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
Results
The study concluded that the synthesized compounds showed promising antibacterial activity .
Application in Transition Metal Catalysis
Field
Application
Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This is particularly important for the synthesis of pyridin-2-yl-methanones .
Method
An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
Results
The study concluded that water participates in the oxidation process, and it is the single oxygen source in this transformation . The current work provides new insights for water-involving oxidation reactions .
Application in Antimicrobial Research
Field
Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Method
Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
Results
The study concluded that the synthesized compounds showed promising antibacterial activity .
Future Directions
properties
IUPAC Name |
pyridin-2-yl(pyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECOCLXDGWEPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312508 | |
Record name | pyridin-2-yl(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(pyridin-3-yl)methanone | |
CAS RN |
56970-91-3 | |
Record name | 56970-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyridin-2-yl(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridine-2-carbonyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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